molecular formula C9H7IO4 B13010254 2-Iodo-4-(methoxycarbonyl)benzoic acid

2-Iodo-4-(methoxycarbonyl)benzoic acid

Cat. No.: B13010254
M. Wt: 306.05 g/mol
InChI Key: MYLDFYVSZNRBSA-UHFFFAOYSA-N
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Description

2-Iodo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7IO4 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the fourth position is substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the iodination of 4-(methoxycarbonyl)benzoic acid. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the Sandmeyer reaction, where the diazotization of anthranilic acid is followed by a reaction with iodide. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to form different functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxycarbonyl group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the carboxylic acid group.

Major Products Formed

    Substitution: Products such as 2-azido-4-(methoxycarbonyl)benzoic acid or 2-cyano-4-(methoxycarbonyl)benzoic acid.

    Oxidation: Products like 2-iodo-4-(carboxy)benzoic acid.

    Reduction: Products such as 2-iodo-4-(hydroxymethyl)benzoic acid.

Scientific Research Applications

2-Iodo-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and forming a carboxylate anion, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(methoxycarbonyl)benzoic acid
  • 4-Iodobenzoic acid
  • 2-Iodobenzoic acid

Uniqueness

2-Iodo-4-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the iodine and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

2-Iodo-4-(methoxycarbonyl)benzoic acid is an organic compound with significant biological implications. Its unique structure, characterized by the presence of an iodine atom and a methoxycarbonyl group, allows it to participate in various biochemical interactions, making it a valuable compound in medicinal chemistry and biochemistry.

  • Molecular Formula : C9H7IO4
  • Molecular Weight : 306.05 g/mol
  • IUPAC Name : 2-iodo-4-methoxycarbonylbenzoic acid
  • Canonical SMILES : COC(=O)C1=CC(=C(C=C1)C(=O)O)I

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

  • Halogen Bonding : The iodine atom can form halogen bonds that enhance binding affinity to proteins and enzymes.
  • Hydrolysis of the Methoxycarbonyl Group : This reaction releases methanol and forms a carboxylate anion, which can engage in further interactions with biological molecules.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes. For example, it has been utilized in studies examining enzyme-ligand interactions, demonstrating potential in modulating enzymatic activity.

Anticancer Activity

Preliminary studies suggest that derivatives of benzoic acids, including this compound, exhibit anticancer properties. The structural modifications provided by the methoxycarbonyl and iodo groups may enhance its efficacy against specific cancer cell lines.

Case Study 1: Enzyme Interaction

In a study investigating the laccase-mediated reactions involving similar compounds, it was found that derivatives with halogen substitutions showed varying degrees of conversion rates when interacting with substrates. This indicates that the presence of iodine could influence the reactivity and inhibition profiles of related compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
2-Iodo-5-(methoxycarbonyl)benzoic acidIodinated derivativePotential enzyme inhibitor
4-Iodobenzoic acidHalogenated benzoic acidAntimicrobial properties
2-Iodobenzoic acidHalogenated benzoic acidAntitumor activity

Properties

Molecular Formula

C9H7IO4

Molecular Weight

306.05 g/mol

IUPAC Name

2-iodo-4-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7IO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)

InChI Key

MYLDFYVSZNRBSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)I

Origin of Product

United States

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